5-Ethynylisophthalic acid

Catalog No.
S3165688
CAS No.
432025-97-3
M.F
C10H6O4
M. Wt
190.154
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Ethynylisophthalic acid

CAS Number

432025-97-3

Product Name

5-Ethynylisophthalic acid

IUPAC Name

5-ethynylbenzene-1,3-dicarboxylic acid

Molecular Formula

C10H6O4

Molecular Weight

190.154

InChI

InChI=1S/C10H6O4/c1-2-6-3-7(9(11)12)5-8(4-6)10(13)14/h1,3-5H,(H,11,12)(H,13,14)

InChI Key

XKEUZQRIANAGPB-UHFFFAOYSA-N

SMILES

C#CC1=CC(=CC(=C1)C(=O)O)C(=O)O

Solubility

not available

5-Ethynylisophthalic acid is an aromatic compound with the molecular formula C10H6O4\text{C}_{10}\text{H}_{6}\text{O}_{4}. It features two carboxylic acid groups and an ethynyl group attached to the isophthalic acid framework. The presence of the ethynyl group introduces unique reactivity, making it valuable in various chemical applications. This compound is classified as a dicarboxylic acid and is notable for its potential use in polymer chemistry and materials science.

Organic Synthesis

Due to its functional groups, 5-ethynylisophthalic acid serves as a valuable building block in organic synthesis. The presence of the carboxylic acid groups (-COOH) allows for participation in various condensation reactions, enabling the formation of complex organic molecules. The terminal alkyne group (C≡CH) offers a reactive site for further functionalization through reactions like click chemistry or Sonogashira coupling. This versatility makes 5-EA a useful tool for synthesizing diverse organic compounds with potential applications in pharmaceuticals, dyes, and functional materials [, ].

, including:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide.
  • Nucleophilic Substitution: The ethynyl group can undergo nucleophilic attack, leading to various derivatives.

These reactions are significant for synthesizing complex organic molecules and polymers.

Research indicates that 5-Ethynylisophthalic acid exhibits biological activity, particularly in antimicrobial and anti-inflammatory contexts. Its structure allows it to interact with biological systems, although specific mechanisms of action are still under investigation. Toxicity assessments suggest that it may cause skin irritation and is harmful if ingested, indicating the need for careful handling in laboratory settings .

Several synthesis methods for 5-Ethynylisophthalic acid have been documented:

  • Sonogashira Coupling: This method involves the coupling of isophthalic acid derivatives with terminal alkynes in the presence of a palladium catalyst.
  • Direct Functionalization: The introduction of the ethynyl group onto isophthalic acid can be achieved through electrophilic aromatic substitution using ethynyl halides.
  • Oxidative Coupling: Oxidative methods can also be employed to form the desired compound from simpler precursors.

These methods allow for the efficient production of 5-Ethynylisophthalic acid with varying degrees of complexity and yield.

5-Ethynylisophthalic acid has several applications:

  • Polymer Chemistry: It serves as a monomer in the synthesis of high-performance polymers and resins.
  • Material Science: Used in the development of composite materials due to its thermal stability and mechanical properties.
  • Pharmaceuticals: Potentially useful as a scaffold for drug design due to its biological activity.

These applications highlight its versatility in both industrial and research settings.

Interaction studies involving 5-Ethynylisophthalic acid have focused on its reactivity with various nucleophiles and electrophiles. The ethynyl group enhances its reactivity profile, allowing it to form diverse derivatives. Additionally, studies have explored its interactions with biological macromolecules, which could lead to novel therapeutic agents or biomaterials.

Several compounds share structural similarities with 5-Ethynylisophthalic acid. These include:

Compound NameMolecular FormulaUnique Features
Isophthalic AcidC8H6O4\text{C}_{8}\text{H}_{6}\text{O}_{4}Lacks ethynyl group; used in polyester synthesis.
Phthalic AcidC8H6O4\text{C}_{8}\text{H}_{6}\text{O}_{4}Similar dicarboxylic structure; used in plasticizers.
3-Ethynylbenzoic AcidC9H8O2\text{C}_{9}\text{H}_{8}\text{O}_{2}Contains an ethynyl group but lacks carboxylic acids.

5-Ethynylisophthalic acid is unique due to its combination of two carboxylic groups and an ethynyl substituent, which enhances its reactivity and potential applications in advanced materials compared to other similar compounds.

XLogP3

1.2

Dates

Modify: 2023-08-18

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